molecular formula C16H15ClN2O3S B3727987 N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide

Cat. No. B3727987
M. Wt: 350.8 g/mol
InChI Key: HJAHMGYBQNJDRN-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as AHBSH, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. AHBSH is a hydrazide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential uses.

Mechanism of Action

The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide is based on its ability to interact with specific molecular targets. In cancer cells, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can induce apoptosis by targeting the mitochondrial pathway and the PI3K/Akt/mTOR pathway. N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can also inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase, by binding to their active sites. In corrosion inhibition, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can form a protective layer on the metal surface by adsorption and chemisorption.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can induce apoptosis and inhibit cell proliferation. In normal cells, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been shown to have low toxicity and does not induce apoptosis. In corrosion inhibition, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can inhibit the corrosion of different metals and alloys by forming a protective layer on their surface.

Advantages and Limitations for Lab Experiments

N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has various advantages and limitations for lab experiments. One advantage is its low toxicity and high stability, which makes it suitable for various applications. One limitation is its low solubility in water, which requires the use of organic solvents for its preparation and use. Another limitation is the lack of information on its long-term effects and potential side effects.

Future Directions

There are various future directions for the study of N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide. One direction is the development of new synthesis methods that can improve its yield and purity. Another direction is the study of its potential use as a drug for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the study of its potential use as a corrosion inhibitor for different industrial applications. Finally, the study of its potential use as a reagent for the determination of various metal ions can also be explored.

Scientific Research Applications

N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential use as an anti-cancer agent. Studies have shown that N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can induce apoptosis in cancer cells by targeting specific molecular pathways. In material science, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential use as a corrosion inhibitor. Studies have shown that N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can inhibit the corrosion of different metals and alloys by forming a protective layer on their surface. In analytical chemistry, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential use as a reagent for the determination of various metal ions.

properties

IUPAC Name

4-chloro-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-4-12-5-3-6-13(16(12)20)11-18-19-23(21,22)15-9-7-14(17)8-10-15/h2-3,5-11,19-20H,1,4H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAHMGYBQNJDRN-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide
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N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide
Reactant of Route 6
N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide

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